molecular formula C14H12BrNO4 B5660543 6-bromo-3-(4-morpholinylcarbonyl)-2H-chromen-2-one

6-bromo-3-(4-morpholinylcarbonyl)-2H-chromen-2-one

Cat. No. B5660543
M. Wt: 338.15 g/mol
InChI Key: CVLFPEPZXXJMQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromenone derivatives, similar to "6-bromo-3-(4-morpholinylcarbonyl)-2H-chromen-2-one," often involves strategic reactions such as the Buchwald–Hartwig amination, intramolecular cyclization, and the use of allyl protecting groups. For instance, a successful synthesis approach reported involves the Buchwald–Hartwig amination, yielding compounds from aryl/heteroaryl bromides and heteroarylamines like morpholine, with high efficiency and good yields (Bonacorso et al., 2018). Another study demonstrates the application of allyl protecting groups in the synthesis of related compounds, emphasizing the versatility of synthetic methods available for chromenone derivatives (Rodriguez Aristegui et al., 2006).

Molecular Structure Analysis

The molecular structure of chromenone derivatives features a nearly planar 2H-chromene ring system, with substituents like morpholine contributing to the compound's three-dimensional conformation and potential for intermolecular interactions. A study on a closely related compound highlights the planarity of the chromene system and details the specific orientations and conformations adopted by substituents, providing insights into the spatial arrangement of atoms within these molecules (Kumar et al., 2015).

Chemical Reactions and Properties

Chromenone derivatives participate in a variety of chemical reactions, demonstrating a wide range of reactivities that can be exploited for further chemical modifications. These reactions include, but are not limited to, nucleophilic substitutions, cyclization reactions under microwave irradiation, and reactions facilitated by palladium catalysis, each contributing to the functional diversity of chromenone compounds (Yar et al., 2009).

Physical Properties Analysis

The physical properties of chromenone derivatives, such as melting points, solubility, and crystalline structure, are closely related to their molecular structure. The crystallographic analysis reveals intricate details about the packing, hydrogen bonding, and π-π interactions, which are crucial for understanding the solid-state properties of these compounds (Devarajegowda et al., 2013).

properties

IUPAC Name

6-bromo-3-(morpholine-4-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO4/c15-10-1-2-12-9(7-10)8-11(14(18)20-12)13(17)16-3-5-19-6-4-16/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLFPEPZXXJMQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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